SRT 1720 monohydrochloride SRT 1720 monohydrochloride small molecule activator of SIRT1 as therapeutics for the treatment of type 2 diabetes; structure in first source
Brand Name: Vulcanchem
CAS No.: 1001645-58-4
VCID: VC0001412
InChI: InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
SMILES: Array
Molecular Formula: C25H24ClN7OS
Molecular Weight: 506.0 g/mol

SRT 1720 monohydrochloride

CAS No.: 1001645-58-4

Cat. No.: VC0001412

Molecular Formula: C25H24ClN7OS

Molecular Weight: 506.0 g/mol

* For research use only. Not for human or veterinary use.

SRT 1720 monohydrochloride - 1001645-58-4

Specification

CAS No. 1001645-58-4
Molecular Formula C25H24ClN7OS
Molecular Weight 506.0 g/mol
IUPAC Name N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
Standard InChI Key DTGRRMPPXCRRIM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b] thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride. Its molecular formula is C₂₅H₂₄ClN₇OS, with a molecular weight of 506.0 g/mol. The hydrochloride salt form enhances solubility, making it suitable for in vivo applications.

Structural Components

  • Imidazo[2,1-b]thiazole core: A bicyclic heteroaromatic system contributing to planar rigidity and π-π stacking interactions with biological targets.

  • Quinoxaline-2-carboxamide group: Enhances binding affinity to SIRT1 through hydrogen bonding and hydrophobic interactions .

  • Piperazine-methyl moiety: Improves aqueous solubility and facilitates blood-brain barrier penetration.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (HCl salt)1001645-58-4
Molecular Weight506.0 g/mol
Solubility>10 mM in DMSO
Storage Conditions-20°C, protected from light

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Cyclization: 2-Aminobenzothiazole undergoes cyclization with 1,3-dichloroacetone to form the imidazo[2,1-b]thiazole scaffold .

  • Piperazine Incorporation: A Mannich reaction introduces the piperazine-methyl group at position 3 of the thiazole ring.

  • Quinoxaline Coupling: The quinoxaline-2-carboxamide group is appended via amide bond formation using EDCI/HOBt coupling reagents .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)
CyclizationThiourea, EtOH, reflux68–72
Piperazine FunctionalizationPiperazine, formaldehyde, AcOH85
Amide CouplingEDCI, HOBt, DMF, rt78

Industrial Production

Industrial protocols employ continuous-flow reactors to enhance scalability and reduce reaction times. Green chemistry principles, such as solvent-free cyclization and microwave-assisted steps, are prioritized to minimize waste.

Biological Activities and Mechanisms of Action

SIRT1 Activation

SRT1720 hydrochloride binds allosterically to the SIRT1 enzyme-substrate complex, lowering the Michaelis constant (Kₘ) for acetylated substrates by 35-fold . This activation is selective, with an EC₅₀ of 0.16 µM for SIRT1 versus >300 µM for SIRT3 .

Anticancer Activity

In multiple myeloma (MM) models, SRT1720 hydrochloride (10 µM) induces apoptosis via:

  • Caspase Activation: Cleavage of caspase-8, -9, and -3, with PARP degradation .

  • ROS Generation: 2.5-fold increase in intracellular ROS, triggering DNA damage .

  • NF-κB Inhibition: Suppression of VEGF-induced angiogenesis and MM cell migration .

Table 3: Anticancer Efficacy in Preclinical Models

Cancer TypeModel SystemEffective DoseOutcome
Multiple MyelomaRPMI-8226 cells10 µM70% apoptosis induction
Solid TumorsXenograft mice100 mg/kg/day50% tumor volume reduction

Metabolic Modulation

In obese murine models, SRT1720 hydrochloride (100 mg/kg/day) improves insulin sensitivity by 40% and increases mitochondrial oxidative capacity via PGC-1α upregulation . It reduces respiratory exchange ratio (RER) from 0.9 to 0.7, indicating preferential fatty acid oxidation .

Pharmacological Applications

Cancer Therapeutics

SRT1720 hydrochloride synergizes with bortezomib and dexamethasone, overcoming chemoresistance in MM . Clinical trials are pending, but in vitro data support its potential in BRAF(V600E)-mutant melanomas and EGFR-driven cancers.

Metabolic Disorders

The compound ameliorates hyperglycemia in type 2 diabetic mice, reducing fasting blood glucose by 30% . Its effects on SIRT1-mediated deacetylation of FOXO1 and PPARγ make it a candidate for metabolic syndrome management .

Aging and Neurodegeneration

SRT1720 hydrochloride extends median lifespan in C57BL/6 mice by 15% and improves motor coordination in aged cohorts . It reduces acetyl-p53 levels by 60%, mitigating senescence-associated secretory phenotypes .

Comparative Analysis with Analogues

Table 4: Activity Comparison with SRT1720 Free Base

ParameterHydrochloride SaltFree Base
SIRT1 EC₅₀0.16 µM0.21 µM
Solubility in PBS12 mg/mL3 mg/mL
Bioavailability (oral)85%45%

Analogues such as N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide exhibit reduced SIRT1 affinity (EC₅₀ = 1.2 µM), underscoring the critical role of the quinoxaline moiety.

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